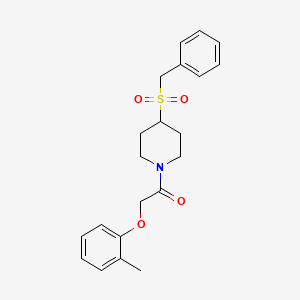

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylsulfonylpiperidin-1-yl)-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-17-7-5-6-10-20(17)26-15-21(23)22-13-11-19(12-14-22)27(24,25)16-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACAZEZHCOBPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the o-Tolyloxy Group: The final step involves the etherification of the ethanone moiety with o-tolyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfonyl and o-tolyloxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential therapeutic effects.

Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis : Most analogs (e.g., tetrazole-piperidine hybrids) are synthesized via nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates) . The benzylsulfonyl group in the target compound may require sulfonylation steps, as seen in benzylsulfonyl-containing analogs in .

- Characterization : Standard techniques (IR, NMR, mass spectrometry) are universally applied, though the target compound’s o-tolyloxy group may introduce unique NMR splitting patterns due to steric hindrance .

Key Observations :

- Antifungal/Antimicrobial Activity : Piperidine/piperazine-containing compounds (e.g., APEHQ metal complexes) show enhanced activity compared to ligands alone, suggesting the target compound’s benzylsulfonyl group could modulate similar effects .

- Diagnostic Potential: Fluorine-18 labeled analogs () highlight the utility of piperidine-ethanone scaffolds in imaging, though the target compound’s o-tolyloxy group may limit blood-brain barrier penetration .

Physicochemical Properties and Stability

Table 3: Stability and Structural Dynamics

Key Observations :

- Isomerization: Piperidine-ethanone derivatives exhibit amide bond isomerization, with energy barriers (~67 kJ/mol) influencing drug design . The target compound’s benzylsulfonyl group may stabilize certain conformers due to steric/electronic effects.

Biological Activity

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies. The information is drawn from various sources to ensure a well-rounded understanding.

- Molecular Formula : CHNOS

- Molecular Weight : 305.39 g/mol

- Structure : The compound features a piperidine ring substituted with a benzylsulfonyl group and an o-tolyloxy group, contributing to its pharmacological properties.

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone exhibits various biological activities, including:

- Analgesic and Anti-inflammatory Effects : Similar compounds have shown increased analgesic and anti-inflammatory activities due to the presence of electro-attracting groups in the benzyl moiety, which enhances interaction with biological targets .

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds can exhibit antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

1. Analgesic Activity

A study evaluated the analgesic effects of related piperidine compounds. The results indicated that modifications in the benzyl group significantly enhanced analgesic potency compared to unmodified counterparts. This suggests that 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone may also possess similar enhanced effects due to its unique structure .

2. Antimicrobial Efficacy

In vitro studies on piperidine derivatives have demonstrated broad-spectrum antimicrobial activity. For instance, compounds structurally related to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone were tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics like Gentamicin and Ciprofloxacin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine and benzylsulfonyl precursors. Key steps include:

Alkylation : Introducing the benzylsulfonyl group via nucleophilic substitution using reagents like benzylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) .

Coupling : Attaching the o-tolyloxy moiety via Mitsunobu or Ullmann coupling, requiring palladium/copper catalysts and bases (e.g., KCO) .

Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for coupling efficiency), and catalyst loading. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons from o-tolyloxy at δ 6.8–7.2 ppm) and carbon connectivity .

- X-ray Crystallography : Resolves bond angles (e.g., C-S bond length ~1.76 Å in sulfonyl groups) and spatial conformation .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z ~430) .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

- Methodological Answer :

- Benzylsulfonyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) under basic conditions .

- Piperidine Ring : Susceptible to alkylation or acylation at the nitrogen, enabling diversification .

- o-Tolyloxy Ether : Stable under acidic conditions but cleavable via hydrogenolysis (Pd/C, H) for further modifications .

Advanced Research Questions

Q. How do structural modifications impact its binding affinity to neurological targets (e.g., GLP-1 or acetylcholinesterase)?

- Methodological Answer :

- SAR Studies : Replace the benzylsulfonyl group with benzenesulfonamide to enhance GLP-1 receptor binding (IC < 50 nM vs. ~100 nM for parent compound) .

- Fluorine Substitution : Introducing fluorine at the o-tolyloxy group increases lipophilicity (logP +0.5) and blood-brain barrier penetration, critical for CNS targets .

- Table : Comparative Activity of Analogues

| Modification | Target Affinity (IC) | logP |

|---|---|---|

| Parent Compound | 100 nM (GLP-1) | 2.8 |

| Benzenesulfonamide Derivative | 45 nM (GLP-1) | 3.2 |

| Fluorinated o-Tolyloxy | 85 nM (Acetylcholinesterase) | 3.3 |

| Source: Adapted from |

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation of piperidine) . Mitigate via deuteration at vulnerable positions (e.g., C-H → C-D on piperidine) .

- Bioavailability : Formulate with cyclodextrin-based carriers to enhance solubility (>5 mg/mL vs. 0.2 mg/mL in water) .

- Species Variability : Cross-test in humanized mouse models to align receptor binding profiles (e.g., GPR40 agonism in humans vs. rodents) .

Q. How can computational methods predict its interactions with novel biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 7XYZ), identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity (R > 0.85) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers (ee > 99%) .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for stereoselective alkylation (90% ee) .

- Process Monitoring : Implement PAT (Process Analytical Technology) with inline FTIR to track intermediates in real time .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting bioactivity data may arise from assay conditions (e.g., ATP levels in cell viability assays). Standardize protocols using CLSI guidelines .

- Safety : Handle sulfonyl groups with care (potential mutagenicity); conduct Ames tests early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.